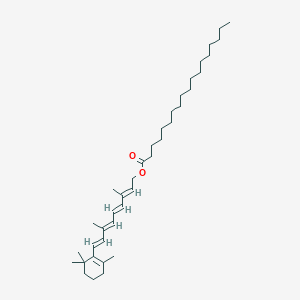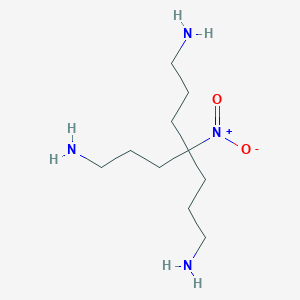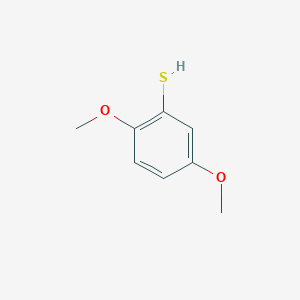
2,5-Dimethoxythiophenol
Vue d'ensemble
Description
2,5-Dimethoxythiophenol is a chemical compound that is part of the thiophene family, which are sulfur-containing heterocycles that are important in various chemical syntheses and applications. The compound is characterized by the presence of two methoxy groups attached to the thiophene ring, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds such as poly(2,5-thienylene-1,2-dimethoxy-ethenylene) involves a benzoin condensation of thiophene-2,5-dicarboxaldehyde, followed by deprotonation and oxymethylation . 2,5-Dimethoxythiophen itself can be prepared from 2,5-di-iodothiophen and undergoes electrophilic substitution reactions, although it is sensitive to ring opening by mineral acids and decomposition by butyl-lithium . The enzymatic modification of similar compounds like 2,6-dimethoxyphenol has been explored for the synthesis of dimers with high antioxidant capacity, indicating potential for enzymatic approaches in modifying the properties of dimethoxythiophenes .
Molecular Structure Analysis
The molecular structure of compounds related to 2,5-dimethoxythiophenol can be complex, as demonstrated by the crystal structure analysis of 2,5-dimethyl-trans-2,3-dimorpholino-4-nitro-2,3-dihydrothiophen, which shows significant puckering of the dihydrothiophen ring and different C–S bond lengths due to steric hindrance . This suggests that the molecular structure of 2,5-dimethoxythiophenol could also exhibit unique geometrical features that influence its reactivity and interactions.
Chemical Reactions Analysis
2,5-Dimethoxythiophen is known to undergo ring-opening reactions when metallated with butyl-lithium, leading to the formation of 2,5-dimethoxy-3-thienyl-lithium and subsequent products . Electrophilic substitution reactions are also possible, but the compound is susceptible to decomposition under certain conditions . The anodic methoxylation of thiophenes has been studied, showing the formation of 2,5-dimethoxy adducts and their transformations, which could be relevant for understanding the reactivity of 2,5-dimethoxythiophenol .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as the new polymer mentioned in paper , which is soluble in organic solvents and has a molecular weight of 5500 dalton, an optical band gap of 2.13 eV, and a conductivity of 0.4 S cm⁻¹ upon iodine doping, provide insights into the potential properties of 2,5-dimethoxythiophenol. The solubility in organic solvents and the ability to conduct electricity upon doping are particularly noteworthy and could be relevant for applications in materials science.
Applications De Recherche Scientifique
Electrophilic Substitution Reactions
2,5-Dimethoxythiophenol undergoes various electrophilic substitution reactions. However, it is prone to ring opening by mineral acids and decomposition by butyl-lithium. In a study, its reaction with maleic anhydride in xylene led to the extrusion of sulfur and the formation of a bis-adduct (Barker, Huddleston, & Shutler, 1975).
Ring-Opening Reactions
Ring-opening reactions are a significant area of interest with 2,5-Dimethoxythiophenol. Evidence suggests that it is metallated in the β-position by butyl-lithium to give 2,5-dimethoxy-3-thienyl-lithium, which undergoes subsequent ring opening. This process can isolate 1-methylthio-octa-1,3-diyne as a primary product (Hallberg, Frejd, & Gronowitz, 1980).
Enzymatic Modification for Antioxidant Synthesis
In the field of biochemistry, 2,5-Dimethoxythiophenol-related compounds are modified enzymatically for developing higher antioxidant capacity compounds. For example, laccase-mediated oxidation of 2,6-dimethoxyphenol, a closely related compound, in biphasic or homogenous aqueous-organic media produces compounds with significantly higher antioxidant capacity (Adelakun et al., 2012).
Electrochemical Applications
Electrochemical studies have been conducted on derivatives of 2,5-Dimethoxythiophenol. For instance, 2,5-Dimethoxy-2,5-dihydrofuran was prepared by oxidation of furan and reduction of methanol solvent in a thin-layer flow cell without added electrolyte. This kind of self-supported paired electrosynthesis demonstrates the compound's versatility in electrochemistry (Horii et al., 2005).
Spectroscopic Investigations
2,5-Dimethoxythiophenol and its derivatives have been explored in spectroscopic studies. For instance, sodium 3,4-dimethoxythiophenolate's reaction with 2-bromoethylamine led to compounds whose structures and configurations were determined through NMR spectroscopy, highlighting its importance in chemical structural analysis (Szabo et al., 1987).
Safety and Hazards
Propriétés
IUPAC Name |
2,5-dimethoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-9-6-3-4-7(10-2)8(11)5-6/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESUUAOAUZDHHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333873 | |
| Record name | 2,5-Dimethoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxythiophenol | |
CAS RN |
1483-27-8 | |
| Record name | 2,5-Dimethoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-DIMETHOXYTHIOPHENOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 2,5-Dimethoxythiophenol synthesized?
A2: A detailed synthesis route for 2,5-Dimethoxythiophenol is outlined in one of the research papers. [] This method utilizes 2,5-dimethoxybenzenesulfonyl chloride as the starting material and proceeds through a multi-step reaction sequence involving reduction, condensation, and oxidation steps. This specific synthetic route provides insights into the production of 2,5-Dimethoxythiophenol, potentially for research purposes or as a building block for more complex molecules.
Q2: What are the potential future research directions for 2,5-Dimethoxythiophenol?
A3: Given its presence in a plant with medicinal properties, further investigation into the biological activity of 2,5-Dimethoxythiophenol is warranted. [] Research focusing on its isolation, purification, and potential pharmacological effects could be valuable. Additionally, exploring its potential as a synthon for more complex molecules, especially in medicinal chemistry, could be a promising avenue. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

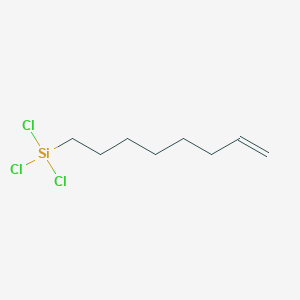

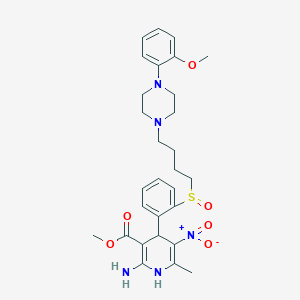
![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)


![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)


